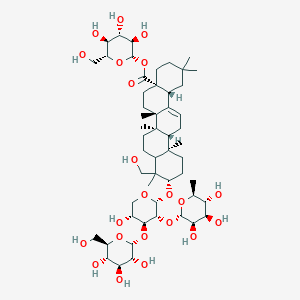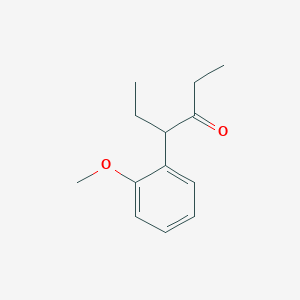
4-(2-Methoxyphenyl)hexan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyphenyl)hexan-3-one is an organic compound with the molecular formula C13H18O2 It is a ketone with a methoxyphenyl group attached to a hexanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)hexan-3-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2-methoxybenzene (anisole) reacts with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the use of Grignard reagents. In this approach, 2-methoxyphenylmagnesium bromide is reacted with hexan-3-one under anhydrous conditions to form the desired product. This method requires the preparation of the Grignard reagent and careful handling to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation or other catalytic processes that allow for efficient and cost-effective synthesis. The choice of method depends on factors such as yield, purity, and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methoxyphenyl)hexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 4-(2-methoxyphenyl)hexan-3-ol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(2-Methoxyphenyl)hexanoic acid.
Reduction: 4-(2-Methoxyphenyl)hexan-3-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Methoxyphenyl)hexan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic properties or use as a precursor in drug synthesis.
Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxyphenyl)hexan-3-one depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, its interactions with enzymes, receptors, or other molecular targets would determine its effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.
Comparaison Avec Des Composés Similaires
4-(2-Methoxyphenyl)hexan-3-one can be compared with similar compounds such as:
4-(2-Hydroxyphenyl)hexan-3-one: Similar structure but with a hydroxy group instead of a methoxy group, leading to different chemical properties and reactivity.
4-(2-Methoxyphenyl)butan-2-one: Shorter carbon chain, which affects its physical and chemical properties.
4-(2-Methoxyphenyl)hexanoic acid: Oxidized form with a carboxylic acid group, exhibiting different reactivity and applications.
Propriétés
Numéro CAS |
27432-41-3 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
4-(2-methoxyphenyl)hexan-3-one |
InChI |
InChI=1S/C13H18O2/c1-4-10(12(14)5-2)11-8-6-7-9-13(11)15-3/h6-10H,4-5H2,1-3H3 |
Clé InChI |
OCQSAXNEJWUZAD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1OC)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


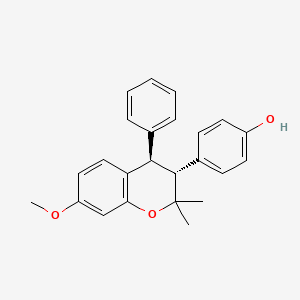
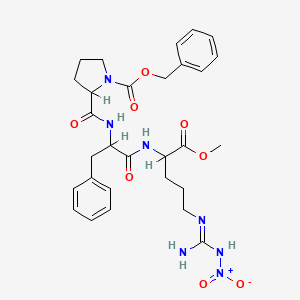

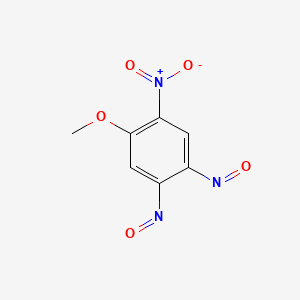

![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B12788595.png)
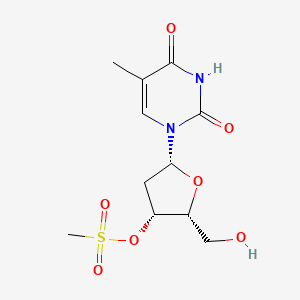
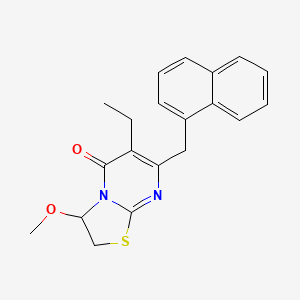
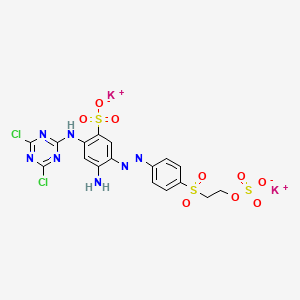

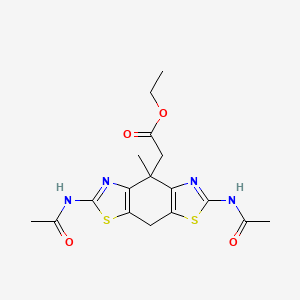
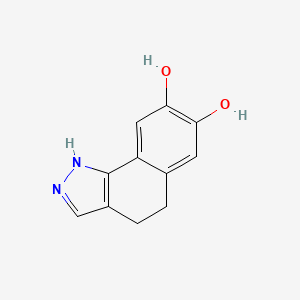
![7H-Benz[de]anthracen-7-one, 2-methyl-](/img/structure/B12788631.png)
